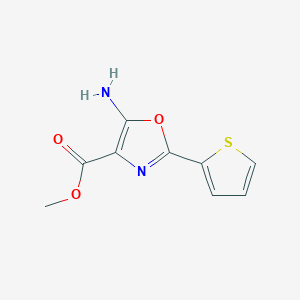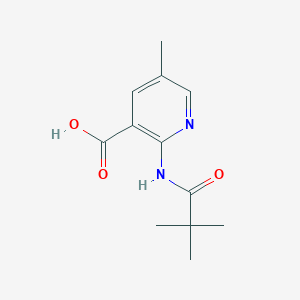
5-Methyl-2-pivalamidonicotinic acid
Vue d'ensemble
Description
5-Methyl-2-pivalamidonicotinic acid is a chemical compound with the empirical formula C12H16N2O3 . It has a molecular weight of 236.27 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for 5-Methyl-2-pivalamidonicotinic acid isCc1cnc(NC(=O)C(C)(C)C)c(c1)C(O)=O . The InChI is 1S/C12H16N2O3/c1-7-5-8(10(15)16)9(13-6-7)14-11(17)12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) . Physical And Chemical Properties Analysis
5-Methyl-2-pivalamidonicotinic acid is a solid substance . It has a molecular weight of 236.27 . The empirical formula is C12H16N2O3 .Applications De Recherche Scientifique
Neuropharmacology and Psychedelic Research
5-Methyl-2-pivalamidonicotinic acid plays a role in neuropharmacology, particularly in studies related to psychedelic substances like LSD. Research has shown that LSD's effects on global and thalamic brain connectivity are attributable to its interaction with various serotonin receptors, implicating the 5-HT2A receptor in LSD's mechanism. This finding is significant for understanding the neurobiology of LSD and developing psychedelic-based therapeutics (Preller et al., 2018).
Organic Chemistry and Synthesis
In organic chemistry, pivalic acid, closely related to 5-methyl-2-pivalamidonicotinic acid, is used for reactions like the SNAr displacement of pyrimidinones with anilines. This process allows for the creation of functionalized pyrimidines, contributing to the exploration of structure-activity relationships in chemical compounds (Maddess & Carter, 2012).
Redox Biology
In redox biology, 5-methyl-2-pivalamidonicotinic acid derivatives are used to study protein sulfenation, a post-translational modification with potential for protein regulation. Novel biotinylated derivatives of dimedone have been synthesized to help in studying sulfenation of proteins, contributing significantly to our understanding of protein regulation under oxidative stress (Charles et al., 2007).
Cytotoxic Activity and Ionophoric Specificity
The compound has been involved in the synthesis of cyclopentapeptides, demonstrating cytotoxic activity in certain cell lines and showing potential as ionophores. This suggests a role in developing therapeutic agents with specific targeting capabilities (Abo-Ghalia & Amr, 2004).
Immunomodulatory Effects
5-Methyl-2-pivalamidonicotinic acid and its derivatives have been studied for their immunomodulatory effects. They have shown potential in stimulating the proliferation of lymphocytes and affecting the production of cytokines, indicating possible applications in immunotherapy (Drynda et al., 2014).
Synthesis of Nucleotides and Analogs
This compound is used in the synthesis of various nucleotides and analogs, demonstrating its utility in medicinal chemistry, particularly in the creation of antifolate inhibitors and potential therapeutic agents (Gangjee et al., 1999).
Metabolic and Pharmacokinetic Studies
It has been instrumental in studies related to the metabolism of essential fatty acids and pharmacokinetics. For instance, pivalic acid derivatives have been used to study the bioactivity of pyridines in human plasma and urine following coffee consumption, providing insight into the metabolic pathways of these compounds (Lang et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-5-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-7-5-8(10(15)16)9(13-6-7)14-11(17)12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMMSGYQBZNNID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673573 | |
| Record name | 2-(2,2-Dimethylpropanamido)-5-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-pivalamidonicotinic acid | |
CAS RN |
1203499-02-8 | |
| Record name | 2-(2,2-Dimethylpropanamido)-5-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






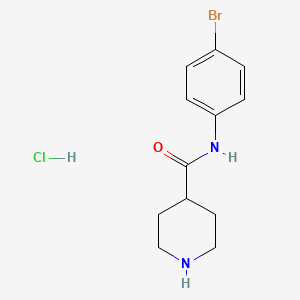
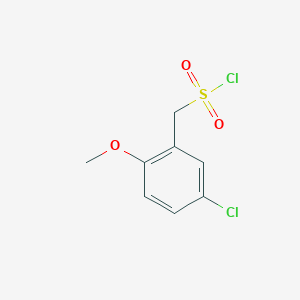
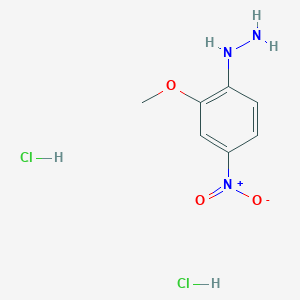
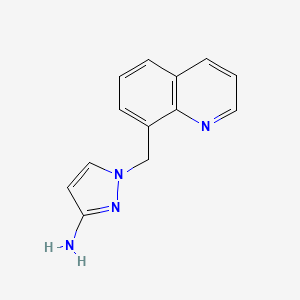
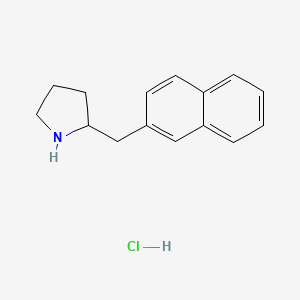
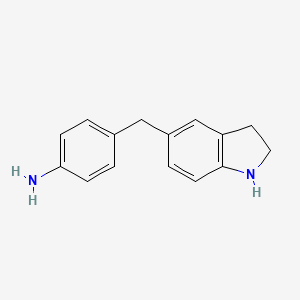

![5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B1420918.png)
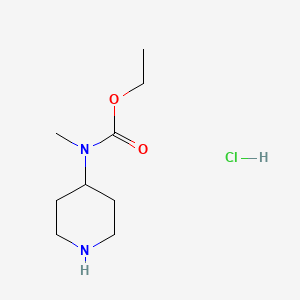
![4-[4-(Methylthio)phenyl]pyrimidin-2-amine](/img/structure/B1420920.png)
